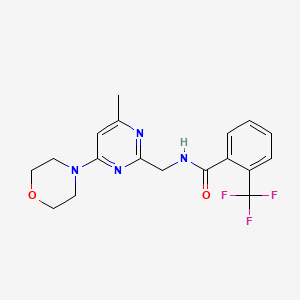![molecular formula C17H17NO4S B2402449 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one CAS No. 1351633-61-8](/img/structure/B2402449.png)
3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a spirocyclic system, which is a bicyclic compound where the two rings share only one atom, the spiroatom . The “1-oxa-4-azaspiro[4.5]decane” part suggests a spiro compound with an oxygen (oxa) and a nitrogen (aza) in the ring system .
Molecular Structure Analysis
The molecular structure would likely be determined by the arrangement of the atoms in the spirocyclic system and the chromen-2-one group. Chromen-2-one is a chemical structure found in a variety of natural products, including some pharmaceuticals .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the functional groups present. The carbonyl group in the chromen-2-one part, for example, could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Drug Discovery and Synthesis
Spirocyclic compounds, similar to 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one, have been identified as novel, multifunctional modules for drug discovery. These compounds have been synthesized through step-economic routes, highlighting their potential in constructing structurally diverse molecules for pharmaceutical applications (Li, Rogers-Evans, & Carreira, 2013). Furthermore, the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity have been explored, showcasing moderate to high inhibition activities against several cancer cell lines, thus underscoring their significance in the development of anticancer therapeutics (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Antiviral Research
Research into the antiviral properties of spirocyclic compounds has also been conducted, with studies demonstrating the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives displaying antiviral activity against influenza viruses. These findings suggest a confined structure-activity relationship, highlighting the potential of these compounds in influenza virus research and therapy (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012). Additionally, the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have been explored, with several compounds showing inhibition of human coronavirus replication. This research indicates the versatility of the spirocyclic scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Chemical Synthesis and Crystal Structure Analysis
Spirocyclic compounds have also been the focus of studies in chemical synthesis and crystal structure analysis. For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents highlights the potential for producing biologically active compounds through efficient synthetic routes (Ogurtsov & Rakitin, 2020). Additionally, the crystal structure of 4-(dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane has been determined, providing insights into the molecular conformation and chirality of such compounds (Wen, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-15(18-7-5-17(6-8-18)21-9-10-23-17)13-11-12-3-1-2-4-14(12)22-16(13)20/h1-4,11H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZYTNWIHLHGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
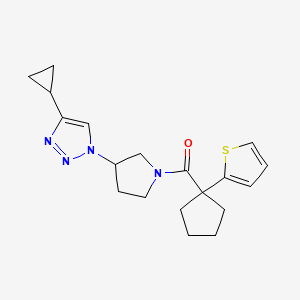
![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)
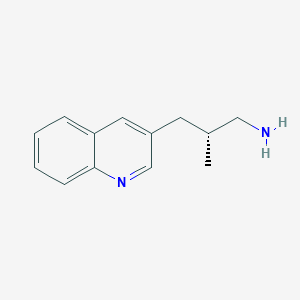
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)
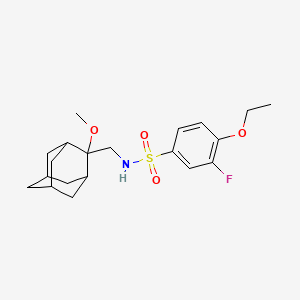
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B2402377.png)
![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)
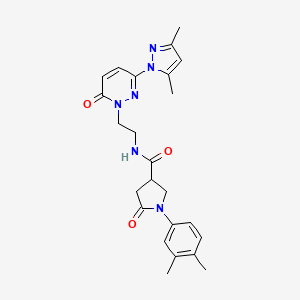
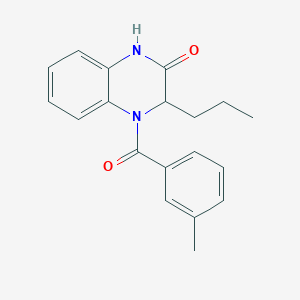
![N-benzyl-3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2402385.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402387.png)
![N~6~-(4-fluorophenyl)-3-methyl-N~6~-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2402388.png)
